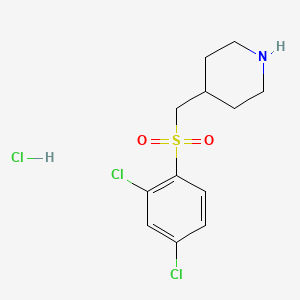

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride

Description

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride is a piperidine derivative featuring a 2,4-dichlorophenylsulfonylmethyl substituent. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The hydrochloride salt enhances water solubility, a critical factor for bioavailability.

Properties

IUPAC Name |

4-[(2,4-dichlorophenyl)sulfonylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO2S.ClH/c13-10-1-2-12(11(14)7-10)18(16,17)8-9-3-5-15-6-4-9;/h1-2,7,9,15H,3-6,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWUCYVCBLKLIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride typically involves the following steps:

Formation of the sulfonylmethyl intermediate: This step involves the reaction of 2,4-dichlorobenzene with a sulfonylating agent, such as chlorosulfonic acid, to form the corresponding sulfonyl chloride.

Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine in the presence of a base, such as triethylamine, to form the desired sulfonylmethylpiperidine derivative.

Hydrochloride salt formation: The final step involves the addition of hydrochloric acid to the sulfonylmethylpiperidine derivative to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Key Applications

-

Antimicrobial Agent Development

- Biological Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains such as Pseudomonas aeruginosa and Xanthomonas campestris, as well as fungal pathogens like Fusarium graminearum . Its ability to inhibit microbial growth positions it as a candidate for developing new antibiotics or antifungal treatments.

-

Pharmaceutical Development

- Lead Compound : The compound serves as a lead structure for designing new antimicrobial agents, making it valuable in pharmaceutical research . Its unique functional groups can be modified to enhance efficacy or reduce toxicity.

-

Biochemical Research

- Mechanism Studies : Interaction studies have focused on its binding affinity with enzymes and receptors involved in microbial metabolism. Preliminary data suggest that it interacts with specific biological targets, which may elucidate its mechanisms of action .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride against clinical isolates of Pseudomonas aeruginosa. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising potential for antibiotic development .

Case Study 2: Mechanistic Insights

Another research project investigated the binding interactions of this compound with bacterial enzymes responsible for cell wall synthesis. The findings suggested that the compound inhibits enzyme activity through competitive inhibition, providing insights into its mechanism as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperidine Derivatives

| Compound Name | Substituent(s) on Phenyl Ring | Molecular Formula | Molecular Weight | CAS Number |

|---|---|---|---|---|

| Target Compound | 2,4-Dichloro | C₁₂H₁₄Cl₃NO₂S | 349.67* | Not Provided |

| 4-[(4-Chlorophenyl)sulfonyl]piperidine HCl | 4-Chloro | C₁₁H₁₄ClNO₂S·ClH | 296.21 | 101768-64-3 |

| 4-[(4-Methylphenyl)sulfonyl]piperidine HCl | 4-Methyl | C₁₂H₁₇NO₂S·ClH | 298.24* | 3470-46-0 |

| 4-(((2-Methoxyphenyl)sulfonyl)methyl)piperidine HCl | 2-Methoxy | C₁₃H₂₀ClNO₃S | 305.82 | 1185302-58-2 |

| 3-(2,4-Dichlorophenyl)pyrrolidine HCl | 2,4-Dichloro (pyrrolidine backbone) | C₁₀H₁₁Cl₂N·HCl | 248.57 | Not Provided |

*Calculated based on molecular formula.

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,4-dichloro substituent (target compound) increases lipophilicity and steric bulk compared to 4-chloro () or 4-methyl () analogs. This may enhance membrane permeability but reduce solubility .

- Halogen Effects : Fluorine substitution (e.g., 4-[(2-Chloro-6-fluorophenyl)methyl]piperidine HCl, ) introduces electronegativity, which can influence hydrogen bonding and metabolic stability .

Pharmacological and Toxicological Profiles

Pharmacological Activity

- Cannabinoid Receptor Interactions: Piperidine derivatives with chlorophenyl groups (e.g., SR141716A in ) are known cannabinoid receptor inverse agonists. The 2,4-dichloro substitution in the target compound may enhance affinity for CB1/CB2 receptors due to increased hydrophobic interactions .

- Antimicrobial and Anticancer Potential: Sulfonyl groups are common in protease inhibitors and kinase modulators. The dichlorophenyl moiety could improve target specificity in such applications .

Regulatory and Commercial Considerations

- Regulatory Status : Compliance with international standards (e.g., REACH, ISO) is critical for commercial distribution, as seen in and .

- Supplier Landscape : Companies like CymitQuimica and ECHEMI () supply structurally related piperidine derivatives, indicating a niche market for research chemicals .

Biological Activity

4-(((2,4-Dichlorophenyl)sulfonyl)methyl)piperidine hydrochloride is a synthetic compound notable for its biological activity, particularly in antimicrobial and anticancer applications. This article reviews its synthesis, mechanisms of action, and various biological activities based on recent scientific findings.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Sulfonylmethyl Intermediate : This is achieved by reacting 2,4-dichlorobenzene with a sulfonylating agent such as chlorosulfonic acid to produce the corresponding sulfonyl chloride.

- Nucleophilic Substitution : The sulfonyl chloride is then reacted with piperidine in the presence of a base (e.g., triethylamine) to yield the sulfonylmethylpiperidine derivative.

- Hydrochloride Salt Formation : Finally, hydrochloric acid is added to form the hydrochloride salt.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Binding Affinity : Preliminary studies indicate that it interacts with enzymes and receptors involved in microbial metabolism, which may elucidate its antimicrobial properties.

- Cell Membrane Penetration : The piperidine ring enhances the compound's ability to cross biological membranes, improving bioavailability.

- Inhibition of Enzymatic Activity : The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

- Bacterial Inhibition : Effective against Pseudomonas aeruginosa and Xanthomonas campestris, with minimum inhibitory concentrations (MIC) ranging from 6.3 to 23 µM .

- Fungal Activity : Demonstrated efficacy against fungal pathogens like Fusarium graminearum, suggesting potential for developing new antifungal treatments.

Anticancer Properties

The compound has also been explored for its anticancer potential:

- Cell Line Studies : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent. For instance, structure-activity relationship (SAR) studies revealed modifications that enhance potency against specific cancer types .

- Mechanistic Insights : The interaction with key cellular pathways involved in cancer proliferation has been a focus of research, highlighting its role in inhibiting tumor growth through multiple mechanisms .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of the compound showed significant antibacterial activity against M. tuberculosis, with MIC values suggesting strong potential for further development as an antibiotic .

- Anticancer Evaluation : Another investigation into the compound's effects on colon cancer cell lines indicated promising results in reducing cell viability and inducing apoptosis, emphasizing the need for further exploration into its therapeutic applications .

Research Findings and Data Tables

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 363.0 (calculated for C₁₂H₁₃Cl₂NO₂S) .

Advanced Consideration : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm stereochemistry.

How can researchers design pharmacological assays to evaluate bioactivity?

Q. Basic Research Focus

- Target Selection : Prioritize receptors where sulfonyl-piperidine analogs show activity (e.g., serotonin or histamine receptors) .

- In Vitro Assays :

- Radioligand binding assays to measure affinity for target receptors.

- Functional assays (e.g., cAMP modulation) to assess agonist/antagonist activity.

Advanced Consideration : Use structural analogs (e.g., diphenoxylate hydrochloride) as positive controls to benchmark activity and interpret structure-activity relationships (SAR) .

How should contradictory toxicity data from different studies be resolved?

Q. Advanced Research Focus

- Data Validation : Cross-reference acute toxicity (LD₅₀) values with standardized models (e.g., OECD guidelines). For example, rodent oral LD₅₀ values for related piperidine derivatives range from 300–700 mg/kg .

- Dose-Response Studies : Conduct in vivo assays with controlled variables (e.g., species, administration route) to identify confounding factors .

- Mechanistic Toxicology : Assess metabolite profiles (LC-MS/MS) to determine if toxicity arises from the parent compound or degradation products.

What strategies assess the sulfonylmethyl group’s reactivity under varying conditions?

Q. Advanced Research Focus

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–13) at 37°C and monitor degradation via HPLC. Sulfonyl groups are stable in acidic conditions but hydrolyze in strong bases .

- Oxidative Studies : Expose to H₂O₂ or UV light to evaluate sulfone-to-sulfoxide conversion.

- Substitution Reactions : Test nucleophilic displacement (e.g., with amines or thiols) to functionalize the methyl group .

Which chromatographic methods effectively purify this hydrochloride salt?

Q. Basic Research Focus

- Ion-Exchange Chromatography : Separate cationic piperidine derivatives using Dowex-50 resin and elute with NH₄OH gradients.

- Reverse-Phase HPLC : Use C18 columns with mobile phases (acetonitrile/0.1% TFA) to resolve polar impurities .

Advanced Consideration : Optimize gradient elution parameters (flow rate, column temperature) to minimize tailing caused by the hydrochloride counterion.

How can computational modeling predict biological target interactions?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., 5-HT₃ or NMDA) based on the compound’s sulfonyl and piperidine motifs .

- MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., GROMACS) over 100-ns trajectories.

What protocols ensure compound stability during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.